molecular formula C3BrF5 B1306080 2-Bromopentafluoropropene CAS No. 431-49-2

2-Bromopentafluoropropene

Cat. No.: B1306080
CAS No.: 431-49-2
M. Wt: 210.93 g/mol
InChI Key: VSZURNDHYWQPTO-UHFFFAOYSA-N
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Description

2-Bromopentafluoropropene is an organofluorine compound with the molecular formula C₃BrF₅ and a molecular weight of 210.93 g/mol . It is characterized by the presence of both bromine and fluorine atoms, which impart unique chemical properties to the molecule. This compound is primarily used in research and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromopentafluoropropene can be synthesized through various methods. One common approach involves the bromination of pentafluoropropene using bromine or a bromine-containing reagent under controlled conditions . The reaction typically requires a catalyst and is conducted at low temperatures to ensure selectivity and yield.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Bromopentafluoropropene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Fluorinated alcohols, ethers, and amines.

    Addition Products: Halogenated propanes and other fluorinated derivatives.

    Elimination Products: Pentafluoropropene.

Mechanism of Action

The mechanism of action of 2-Bromopentafluoropropene is primarily based on its reactivity towards nucleophiles and electrophiles. The presence of both bromine and fluorine atoms makes the compound highly reactive, allowing it to participate in a variety of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

2-Bromopentafluoropropene can be compared with other similar compounds, such as:

Uniqueness: The unique combination of bromine and fluorine atoms in this compound imparts specific reactivity and stability, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-bromo-1,1,3,3,3-pentafluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3BrF5/c4-1(2(5)6)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZURNDHYWQPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381172
Record name 2-Bromopentafluoropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431-49-2
Record name 2-Bromo-1,1,3,3,3-pentafluoro-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=431-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromopentafluoropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 250 mL 3-necked round bottom flask operating under nitrogen purge, equipped with a water condenser (at about 15-20° C.), stirrer, and fitted with a dry ice trap (at about −78° C.), was added 100 mL aqueous potassium hydroxide (23 wt. %) solution and the crown ether, 18-crown-6, (0.1 g, 0.37 mmol) To this solution at about 20° C., was added CF3CHBrCF2Br (24.6 g, 84 mmol) drop-wise via an addition funnel over a period of about 35 minutes. The dehydrobrominated product, CF3CBr═CF2 (gas chromatograph retention time, 2.0 min), as formed, was continuously collected in the dry ice trap. After complete addition of CF3CHBrCF2Br, the reaction mixture was stirred for an additional 60 minutes. A total of 17.1 g (81 mmol) of CF3CBr═CF2 (96% yield), was collected in the dry ice trap. The structure was confirmed by NMR spectroscopy.
[Compound]
Name
crown ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromopentafluoropropene
Reactant of Route 2
2-Bromopentafluoropropene
Reactant of Route 3
Reactant of Route 3
2-Bromopentafluoropropene

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